N-[4-(ADAMANTAN-1-YLSULFAMOYL)PHENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE
Overview
Description
N-[4-(ADAMANTAN-1-YLSULFAMOYL)PHENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an adamantyl group, a sulfonyl group, and an isoxazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(ADAMANTAN-1-YLSULFAMOYL)PHENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE typically involves multiple steps, including the formation of the isoxazole ring and the introduction of the adamantyl and sulfonyl groups. Common synthetic routes may involve:
Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Adamantyl Group: This step may involve nucleophilic substitution reactions where an adamantylamine is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(ADAMANTAN-1-YLSULFAMOYL)PHENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially reducing the sulfonyl group to a thiol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary, but common reagents include halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols.
Scientific Research Applications
N-[4-(ADAMANTAN-1-YLSULFAMOYL)PHENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(ADAMANTAN-1-YLSULFAMOYL)PHENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The adamantyl group may enhance the compound’s stability and bioavailability, while the sulfonyl and isoxazole groups contribute to its reactivity and biological activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-4,4’-diaminodiphenylsulfone: Known for its antimicrobial properties.
Acetanilide, 4’-sulfanilyl-: Used in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.
Acetyldapsone: An antimicrobial agent used in the treatment of leprosy.
Uniqueness
N-[4-(ADAMANTAN-1-YLSULFAMOYL)PHENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE is unique due to its combination of an adamantyl group, a sulfonyl group, and an isoxazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[4-(1-adamantylsulfamoyl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-13-20(14(2)29-24-13)21(26)23-18-3-5-19(6-4-18)30(27,28)25-22-10-15-7-16(11-22)9-17(8-15)12-22/h3-6,15-17,25H,7-12H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGFTXLTIADYPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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